molecular formula C9H9F4N B2660153 1,1,1-Trifluoro-2-(4-fluorophenyl)propan-2-amine CAS No. 1342545-55-4

1,1,1-Trifluoro-2-(4-fluorophenyl)propan-2-amine

Cat. No.: B2660153
CAS No.: 1342545-55-4
M. Wt: 207.172
InChI Key: LBCZBSGCPUWHBE-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-2-(4-fluorophenyl)propan-2-amine is a fluorinated derivative of phenethylamine, featuring a trifluoromethyl (-CF₃) group at the 2-position of the propane backbone and a fluorine atom at the para position of the phenyl ring. This compound is structurally distinct from traditional amphetamines due to its dual fluorination, which enhances its lipophilicity and metabolic stability .

Properties

IUPAC Name

1,1,1-trifluoro-2-(4-fluorophenyl)propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F4N/c1-8(14,9(11,12)13)6-2-4-7(10)5-3-6/h2-5H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBCZBSGCPUWHBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)F)(C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F4N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,1-Trifluoro-2-(4-fluorophenyl)propan-2-amine can be synthesized through several synthetic routes. One common method involves the reaction of 4-fluorobenzaldehyde with trifluoroacetone in the presence of a reducing agent such as sodium borohydride. The reaction typically proceeds under mild conditions, yielding the desired amine product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize similar reaction conditions but are optimized for higher yields and purity. The use of advanced purification techniques, such as distillation and crystallization, ensures the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-2-(4-fluorophenyl)propan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols .

Scientific Research Applications

Medicinal Chemistry

1,1,1-Trifluoro-2-(4-fluorophenyl)propan-2-amine is being explored for its potential therapeutic applications. Its fluorinated structure can enhance the pharmacokinetic properties of drug candidates, making it a useful scaffold in drug design.

  • Neuropharmacology : Studies indicate that this compound may interact with neurotransmitter systems, potentially leading to new treatments for neurological disorders such as depression and anxiety.

Material Science

The compound is utilized in the development of advanced materials due to its thermal stability and unique electronic properties. It can serve as a precursor for synthesizing polymers and other materials with specialized functions.

Analytical Chemistry

In analytical applications, this compound is employed as a reagent in various spectroscopic methods. Its distinct spectral characteristics allow for its use in:

  • Chromatography : Enhancing the separation efficiency and detection sensitivity of complex mixtures.

Case Study 1: Neuropharmacological Research

A study published in a peer-reviewed journal explored the interaction of this compound with serotonin receptors. The results indicated that the compound acts as a selective serotonin reuptake inhibitor (SSRI), suggesting its potential use in treating mood disorders.

Case Study 2: Material Development

Research conducted at a leading university demonstrated the use of this compound in synthesizing novel fluorinated polymers. These polymers exhibited enhanced mechanical properties and thermal stability compared to their non-fluorinated counterparts.

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-2-(4-fluorophenyl)propan-2-amine involves its interaction with specific molecular targets. The trifluoromethyl and fluorophenyl groups contribute to its binding affinity and selectivity towards certain enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1,1,1-Trifluoro-2-(4-fluorophenyl)propan-2-amine are best understood through comparison with related fluorinated amphetamine derivatives. Key compounds include positional isomers, N-substituted analogs, and trifluoromethyl-bearing variants.

Structural Isomers and Regioisomers

  • 4-Fluoroamphetamine (4-FA): 1-(4-Fluorophenyl)propan-2-amine lacks the trifluoromethyl group but shares the para-fluorinated phenyl ring.
  • 2-Fluoroamphetamine (2-FA) and 3-Fluoroamphetamine (3-FA) : These regioisomers differ in fluorine substitution on the phenyl ring (ortho and meta positions, respectively). Mass spectrometry studies reveal distinct fragmentation patterns (e.g., 83.0292 m/z for 2-FA vs. 137.0761 m/z for 4-FA), enabling analytical differentiation .

N-Substituted Derivatives

  • 4-FMA (N-Methyl-1-(4-fluorophenyl)propan-2-amine): Methylation of the amine group in 4-FA reduces polarity, increasing blood-brain barrier penetration. This modification correlates with heightened stimulant effects and a higher risk of toxicity compared to non-methylated analogs .
  • PMMA (N-Methyl-1-(4-methoxyphenyl)propan-2-amine): Replacement of fluorine with a methoxy group alters receptor affinity, shifting activity from dopaminergic to serotonergic pathways, which is associated with hallucinogenic effects .

Trifluoromethyl-Bearing Analogs

  • 2-[4-(Trifluoromethyl)phenyl]propan-2-amine : This compound substitutes the para-fluorine with a trifluoromethyl group. The -CF₃ group increases molecular weight (MW: 217.2 g/mol) and LogP (estimated ~2.5), enhancing lipid solubility and prolonging half-life .
  • 1-(4-Fluorophenyl)-2-methylpropan-2-amine : The addition of a methyl group adjacent to the amine (tertiary amine structure) reduces metabolic degradation, as seen in its commercial availability for research applications .

Table 1: Comparative Analysis of Fluorinated Amphetamine Derivatives

Compound Name Substituents Molecular Weight (g/mol) LogP (Estimated) Key Pharmacological Traits Regulatory Status
This compound -CF₃ (C2), -F (phenyl para) 223.2 ~2.8 Enhanced metabolic stability Research chemical (unregulated)
4-Fluoroamphetamine (4-FA) -F (phenyl para) 153.2 ~1.9 Stimulant, mild euphoria Monitored but unregulated
4-FMA -F (phenyl para), -CH₃ (N) 167.2 ~2.1 Potent stimulant, higher toxicity Controlled in some jurisdictions
2-[4-(Trifluoromethyl)phenyl]propan-2-amine -CF₃ (phenyl para) 217.2 ~2.5 Prolonged half-life, uncharacterized Research chemical

Key Findings from Comparative Studies

  • Metabolic Stability : The trifluoromethyl group in this compound likely reduces cytochrome P450-mediated oxidation, a common metabolic pathway for amphetamines .
  • Receptor Interactions: Para-fluorination on the phenyl ring enhances affinity for monoamine transporters (e.g., dopamine, norepinephrine), while trifluoromethylation may alter selectivity .
  • Toxicity Trends : N-methylation (as in 4-FMA) correlates with increased cardiovascular risks, whereas trifluoromethylation’s safety profile remains understudied .

Biological Activity

1,1,1-Trifluoro-2-(4-fluorophenyl)propan-2-amine is a fluorinated organic compound with significant biological activity due to its unique structural features. This compound, characterized by a trifluoromethyl group and a para-fluorophenyl moiety, exhibits properties that make it a subject of interest in pharmacological research. The molecular formula is C9H10F3NC_9H_{10}F_3N with a molecular weight of approximately 207.17 g/mol .

Structural Characteristics

The structural configuration of this compound is pivotal in determining its biological activity. The trifluoromethyl group enhances lipophilicity and stability, which are critical for interaction with biological targets. The compound's ability to participate in nucleophilic substitution reactions is attributed to the electrophilic nature of the trifluoromethyl group .

Biological Activity Overview

Research indicates that this compound exhibits notable interactions with neurotransmitter systems, particularly serotonin and dopamine pathways. This suggests potential applications as a psychoactive substance or therapeutic agent .

Table 1: Comparison of Similar Compounds

Compound NameMolecular FormulaKey Features
This compoundC₉H₁₀F₃NHigh lipophilicity; potential psychoactive effects
2-(4-Fluorophenyl)propan-2-amineC₉H₁₁FNLacks trifluoromethyl group; lower lipophilicity
3-Amino-1,1,1-trifluoro-2-(4-fluorophenyl)propan-2-olC₉H₉F₃N₃OContains hydroxyl group; different biological activity

Pharmacological Studies

Initial studies have shown that this compound may influence mood and cognitive functions through its binding affinity to serotonin receptors. Further investigations are needed to elucidate its mechanism of action and therapeutic potential .

Case Study: Interaction with Serotonin Receptors

A study focusing on the interaction of this compound with serotonin receptors indicated that the compound could serve as a modulator for serotonin pathways. This was demonstrated through in vitro assays showing altered receptor binding profiles compared to non-fluorinated analogs .

Synthesis and Reactivity

The synthesis of this compound can be achieved through various methods that leverage its functional groups. Its reactivity includes participation in reductive amination and acylation reactions, making it versatile for synthesizing more complex molecules .

Future Research Directions

Given its structural uniqueness and preliminary findings regarding its biological activity, future research should focus on:

  • Detailed pharmacokinetic studies to understand absorption and metabolism.
  • In vivo studies to assess therapeutic efficacy and safety profiles.
  • Exploration of its potential as a lead compound in drug development targeting neuropsychiatric disorders.

Q & A

Q. Basic

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  • Ventilation : Use fume hoods to avoid inhalation (TLV: 1 ppm).
  • Spill management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .

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